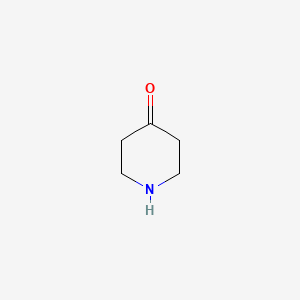

4-Piperidone

Description

Significance of the Piperidone Scaffold in Chemical Research

The piperidone scaffold, a six-membered nitrogen-containing heterocyclic ring with a ketone functional group, is a structure of paramount importance in the field of chemical and pharmaceutical sciences. researchgate.net Its significance stems from its prevalence as a core structural motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. rsc.orgencyclopedia.pub The piperidine (B6355638) ring, of which piperidone is a derivative, is one of the most common heterocyclic frameworks found in drug molecules. rsc.orgthieme-connect.com This prevalence can be attributed to several key factors: the ability of the piperidine conformers to provide optimal spacing for interactions with biological receptors, enhancement of solubility which improves pharmacokinetics, and its contribution to the metabolic stability of drug candidates. rsc.org

Piperidone derivatives have been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The presence of the ketone group and the nitrogen atom allows for extensive functionalization, making 4-piperidones exceptionally versatile building blocks in organic synthesis. researchgate.net The carbonyl group can be easily manipulated to introduce various substituents into the six-membered ring, and the nitrogen atom can be substituted to modulate the molecule's properties. researchgate.netiucr.org This structural flexibility enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of molecules, such as polarity, lipophilicity, and hydrogen bonding capacity, which is crucial in fragment-based drug design and the optimization of lead compounds. thieme-connect.comfrontiersin.org Chiral piperidine scaffolds, in particular, are highly sought after as they can significantly influence a molecule's stereochemistry, which is often critical for its biological activity and selectivity. thieme-connect.comresearchgate.net

The following table showcases examples of therapeutic areas where piperidone-containing compounds have shown significant potential:

| Therapeutic Area | Significance of Piperidone Scaffold |

| Oncology | Serves as a precursor for various anticancer drugs. researchgate.net |

| Infectious Diseases | Derivatives exhibit antibacterial and antifungal properties. iucr.org |

| Neurology | The core structure is found in compounds targeting the central nervous system (CNS). researchgate.net |

| Inflammation | Reported to possess anti-inflammatory and analgesic activities. researchgate.net |

Historical Perspective of 4-Piperidone Synthesis and its Evolution

The synthesis of 4-piperidones has a rich history, with early methods laying the groundwork for more advanced and efficient modern techniques. One of the classic and most notable methods is the Petrenko-Kritschenko piperidone synthesis , first described by Paul Petrenko-Kritschenko in the early 20th century. synarchive.comdrugfuture.com This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine to yield a 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate. wikipedia.orgchemrevlett.com This reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org

Over the years, numerous variations and improvements to the synthesis of 4-piperidones have been developed. The Mannich condensation reaction, for instance, has been elegantly employed for the synthesis of 2,6-diphenylpiperidine-4-ones. chemrevlett.com This method involves the reaction of a compound with an active methylene (B1212753) group, an aldehyde, and an amine. chemrevlett.com

The evolution of synthetic methodologies has been driven by the need for greater efficiency, milder reaction conditions, and the ability to produce a wider variety of substituted piperidones. Modern synthetic routes often focus on strategies such as:

Dieckmann Condensation: 4-Piperidones can be synthesized through the addition of a primary amine to two moles of an alkyl acrylate (B77674), followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Conjugate Reduction: The use of zinc/acetic acid provides a simple and inexpensive method for the mild reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones. organic-chemistry.org

Catalytic Methods: More recent advancements include metal-catalyzed cyclizations and enantioselective catalytic reactions to produce chiral piperidones. mdpi.com For example, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can be used to form various six-membered nitrogen heterocycles, including piperidones. organic-chemistry.org

The table below summarizes some key synthetic approaches to 4-piperidones:

| Synthetic Method | Description | Key Features |

| Petrenko-Kritschenko Synthesis | A multicomponent reaction of an acetonedicarboxylic ester, an aldehyde, and an amine. synarchive.comwikipedia.org | Classic method for symmetrical 4-piperidones. synarchive.com |

| Mannich Condensation | Condensation of a compound with an active methylene, an aldehyde, and an amine. chemrevlett.com | Versatile for producing substituted piperidones. chemrevlett.com |

| Dieckmann Condensation Route | Involves intramolecular cyclization of a diester. dtic.mil | A common strategy for forming the piperidone ring. dtic.mil |

| Modern Catalytic Methods | Employs transition metals (e.g., Pd, Ru) to catalyze cyclization reactions. mdpi.comorganic-chemistry.org | Offers high efficiency, selectivity, and access to chiral products. mdpi.com |

Overview of this compound as a Versatile Intermediate in Heterocyclic Chemistry

This compound is a highly valuable and versatile intermediate in the synthesis of more complex heterocyclic compounds. iucr.orgjocpr.com Its utility stems from the presence of two reactive sites: the carbonyl group and the secondary amine (or a substituted nitrogen). These sites allow for a wide range of chemical transformations, making this compound a key starting material for a diverse array of heterocyclic systems.

The ketone at the C4 position is susceptible to a variety of reactions, including:

Reductive Amination: Reaction with an amine followed by reduction to introduce a substituent at the 4-position. This is a key step in the synthesis of compounds like fentanyl, where 1-Boc-3-fluoro-4-piperidone is a precursor. ossila.com

Wittig Reaction: Reaction with phosphorus ylides to form an exocyclic double bond, which can be further functionalized. jocpr.com

Condensation Reactions: The active methylene groups adjacent to the carbonyl can participate in condensation reactions, such as the Claisen-Schmidt reaction with aldehydes, to introduce substituents at the 3- and 5-positions.

The nitrogen atom of the piperidone ring can be readily N-alkylated or N-acylated to introduce a variety of substituents, which can significantly alter the properties of the final molecule. researchgate.net For instance, N-Boc-4-piperidone is a widely used building block where the Boc (tert-butoxycarbonyl) group serves as a protecting group that can be easily removed later in the synthetic sequence.

The reactivity of this compound has been exploited to synthesize a range of fused and spiro-heterocyclic systems. jocpr.com For example, it can be used to construct:

Spiro-heterocycles: By reacting the carbonyl group with bifunctional reagents. jocpr.com

Fused ring systems: Such as pyridoindoles and thiazolopyridines, through multi-step reaction sequences starting from the this compound core.

The versatility of this compound as a synthetic intermediate is highlighted by its use in the industrial synthesis of potent analgesics like fentanyl, where this compound hydrochloride monohydrate is a key starting material. iucr.orgjocpr.com The ability to use this compound to construct complex molecular architectures underscores its central role in modern heterocyclic and medicinal chemistry. iucr.org

Structure

3D Structure

Propriétés

IUPAC Name |

piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJHQPZVIGNGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194488 | |

| Record name | 4-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41661-47-6 | |

| Record name | 4-Piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WP1EA7UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Piperidone and Its Derivatives

Classical and Modern Approaches to 4-Piperidone Core Synthesis

The construction of the this compound ring system can be achieved through several established and contemporary synthetic routes. These methods offer chemists a toolbox to access a diverse array of substituted piperidones, which are crucial intermediates in the synthesis of pharmaceuticals.

Dieckmann Condensation and its Variants in this compound Formation

The Dieckmann condensation is a robust and widely utilized method for the synthesis of 4-piperidones. dtic.miltandfonline.comresearchgate.net This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a base to form a β-keto ester. stackexchange.com In the context of this compound synthesis, the process typically starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form an aminodicarboxylate ester. tandfonline.comresearchgate.net This diester then undergoes an intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the desired this compound. dtic.miltandfonline.comresearchgate.net

The reaction is sensitive to conditions, and careful control is necessary to optimize yields and prevent side reactions like the retro-Dieckmann reaction. tandfonline.comresearchgate.net The choice of base and solvent can significantly influence the outcome. tandfonline.com For instance, the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for the analgesic fentanyl, employs this methodology. researchgate.net The process involves the condensation of phenethylamine (B48288) with methyl acrylate, followed by Dieckmann cyclization of the resulting diester. researchgate.net

A notable example is the synthesis of 1-benzyl-4-piperidone, where benzylamine (B48309) is reacted with methyl acrylate. chemicalbook.com The resulting N,N-bis(β-propionate methyl ester) benzylamine is then cyclized using sodium metal in toluene (B28343), followed by acidic hydrolysis and decarboxylation to afford the product in good yield. chemicalbook.com

Table 1: Examples of Dieckmann Condensation in this compound Synthesis

| Starting Amine | Acrylate Ester | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Methyl acrylate | 1-Benzyl-4-piperidone | 78.4% | chemicalbook.com |

| Phenethylamine | Methyl acrylate | 1-(2-Phenethyl)-4-piperidone | 72% | tandfonline.com |

Petrenko-Kritschenko Reaction for this compound Synthesis

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that efficiently constructs the this compound ring. wikipedia.orgsynarchive.comwikipedia.org This one-pot condensation brings together an aldehyde, a primary amine (or ammonia), and a dialkyl ester of acetonedicarboxylic acid. wikipedia.orgsynarchive.com The reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis and the Hantzsch pyridine (B92270) synthesis. wikipedia.orgwikipedia.org

The versatility of the Petrenko-Kritschenko reaction allows for the synthesis of symmetrically substituted 4-piperidones. synarchive.com For example, the reaction of benzaldehyde (B42025), ammonia (B1221849), and diethyl-α-ketoglutarate was described in the original publication. wikipedia.org A key feature of this reaction is that in the absence of an amine, a 4-oxotetrahydropyran is formed instead. wikipedia.org

This methodology has found applications in coordination chemistry. For instance, substituting benzaldehyde with 2-pyridinecarboxaldehyde (B72084) can be used to prepare precursors for bispidone-ligands, which are useful in creating catalysts for oxidation reactions. wikipedia.org

Table 2: Components of the Petrenko-Kritschenko Reaction

| Aldehyde | Amine Source | Acetonedicarboxylic Acid Ester | Product Type |

|---|---|---|---|

| Benzaldehyde | Ammonia | Diethyl-α-ketoglutarate | Symmetrically substituted this compound |

Michael Addition and Subsequent Cyclization Strategies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis and plays a crucial role in various strategies for constructing the this compound core. mdpi.comnih.gov A common approach involves a double aza-Michael addition of a primary amine to a divinyl ketone, followed by an intramolecular cyclization. kcl.ac.uk

This strategy has been developed into a facile, one-pot oxidation-cyclization method. For example, divinylcarbinol can be oxidized in situ to divinyl ketone using manganese dioxide, which then reacts with a primary amine in a double aza-Michael addition and subsequent cyclization to afford a range of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk This method allows for the synthesis of both aromatically and aliphatically 2-substituted N-benzylic 4-piperidones. kcl.ac.uk

Furthermore, Michael addition can be combined with other cyclization reactions, such as the Dieckmann condensation as previously discussed, where the initial step is the Michael addition of a primary amine to two equivalents of an acrylate ester. dtic.mil Another variation involves the chemoselective hydration of a triple bond in a ynediene to form a dienone, which then undergoes a double Michael addition to yield a this compound. dtic.mil

Table 3: Yields of N-Substituted 4-Piperidones via One-Pot Oxidation-Cyclization

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | N-benzyl-4-piperidone | 55 | kcl.ac.uk |

Reductive Amination Protocols for N-Substituted 4-Piperidones

Reductive amination is a powerful and widely used method for the synthesis of N-substituted piperidines from a this compound precursor. uasz.snuasz.snresearchgate.net This two-step process, often performed in a single pot, involves the initial formation of an iminium ion or a Schiff base from the reaction of a this compound with a primary or secondary amine, followed by reduction to the corresponding amine. sciencemadness.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. sciencemadness.org For example, the reaction of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) in the presence of a reducing agent successfully yields the corresponding N-substituted piperidine (B6355638) derivative. uasz.snresearchgate.net This method is crucial for introducing diverse substituents onto the piperidine nitrogen, enabling the synthesis of libraries of compounds for pharmacological screening. uasz.snresearchgate.net

The reductive amination of 2,2,6,6-tetramethyl-4-piperidone can be carried out in the presence of a platinum hydrogenation catalyst at temperatures ranging from 20° to 120°C and under hydrogen pressure. google.com This process is notable for its efficiency, even with minimal water content in the reaction mixture. google.com

One-Pot Multicomponent Reactions in this compound Synthesis

One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comresearchgate.netdovepress.commdpi.com Several MCRs have been developed for the synthesis of highly functionalized piperidines.

One such example is a three-component reaction involving an aromatic amine, an aromatic aldehyde, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), to produce benzo[c] synarchive.comuasz.snnaphthyridines. tandfonline.com The proposed mechanism involves the initial condensation of the aniline (B41778) and aldehyde to form an imine, which is then activated by the catalyst. Nucleophilic attack by the enol form of N-carbethoxy-4-piperidone, followed by intramolecular cyclization and dehydration, leads to the final product. tandfonline.com

Another efficient one-pot, three-component synthesis of piperidine derivatives utilizes phenylboronic acid as a catalyst. researchgate.net This reaction demonstrates good yields and is compatible with a range of substituents. researchgate.net The use of MCRs provides a streamlined approach to building diverse chemical libraries of "drug-like" molecules. tandfonline.commdpi.com

Table 4: Catalysts and Conditions for One-Pot Piperidine Syntheses

| Reaction Components | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Aromatic amines, aromatic aldehydes, N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | tandfonline.com |

Oxidation of Piperidine Precursors to this compound

The oxidation of a piperidine ring to a this compound is a less common but still valuable synthetic strategy. More frequently, the reverse transformation, the reduction of a this compound, is performed. However, the oxidation of a pre-existing piperidine ring can be a useful tool in certain synthetic contexts.

A notable method involves the oxidation of N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones using mercuric acetate (B1210297). arkat-usa.org This reaction proceeds in high yield and provides a route to vinylogous amides, which are versatile synthetic intermediates. arkat-usa.org While standard oxidizing agents like IBX, CAN, and PhSeCl/NaIO4 may fail, mercuric acetate has proven effective for this transformation. arkat-usa.org

It is important to note that the oxidation of N-acylated 4-piperidones is more common and can be achieved with reagents like PhSeCl/H2O2 or through the Saegusa oxidation. arkat-usa.org The oxidation of N-alkyl substituted 4-piperidones is generally more challenging, often resulting in lower yields with methods like the Polonovski reaction. arkat-usa.org

Stereoselective and Regioselective Synthesis of Substituted 4-Piperidones

Achieving precise control over the three-dimensional arrangement of atoms is critical in the synthesis of complex piperidine derivatives, as stereochemistry often dictates biological activity. Methodologies have been developed to control both the enantiomeric and diastereomeric outcomes of synthetic transformations.

Enantioselective catalysis provides a powerful route to chiral piperidine derivatives, enabling the synthesis of specific enantiomers from achiral or racemic starting materials. These approaches often rely on chiral catalysts, including metal complexes and organocatalysts, to create stereogenic centers with high fidelity.

A notable example is the copper-catalyzed three-component coupling of aldehydes, alkynes, and this compound hydrochloride hydrate (B1144303). organic-chemistry.orgacs.org This method yields tertiary propargylamines with high enantioselectivity (90-99% enantiomeric excess, ee) through the use of chiral PINAP ligands. organic-chemistry.org Similarly, chiral phosphepine catalysts have been successfully employed in the [4+2] annulation of imines with allenes, furnishing a variety of functionalized piperidines with excellent stereoselectivity. capes.gov.brresearchgate.netacs.orgacs.org

Biocatalysis has also emerged as a potent tool. For instance, the dynamic kinetic resolution of 2-aryl-4-piperidones can be achieved using transaminase (TA) biocatalysts. acs.org In one study, the commercial transaminase ATA-036 was used to establish two stereocenters simultaneously in an anti-configuration, highlighting the efficiency of enzymatic methods. acs.org Furthermore, enzymes like trans-4-proline hydroxylase have been used for the scalable C-H oxidation of piperidine rings, which can then be used in enantioselective radical cross-coupling reactions to build complex, three-dimensional structures. chemistryviews.org

The table below summarizes selected enantioselective catalytic approaches for synthesizing chiral piperidone derivatives.

Table 1: Examples of Enantioselective Catalytic Syntheses| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Three-Component Coupling | Cu-catalyst / PINAP ligands | Aldehydes, Alkynes, this compound | Tertiary Propargylamines | 90-99% | organic-chemistry.org |

| [4+2] Annulation | Chiral Phosphepine | Imines, Allenes | Functionalized Piperidines | Excellent | acs.orgacs.org |

| Dynamic Kinetic Resolution | Transaminase ATA-036 | 2-Aryl-4-piperidone | trans-2-Aryl-4-aminopiperidine | Not specified | acs.org |

| Conjugate Addition | CuBr·SMe2 / Chiral Ligand | N-Cbz-dihydropyridones, Grignard reagents | 2-Substituted 4-Piperidones | 94% to >99% | d-nb.info |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this is crucial when introducing new substituents or building complex fused or spirocyclic systems.

One approach involves using the inherent stereochemistry of a starting material to direct the formation of new stereocenters. For example, employing S-α-phenylethylamine as a chiral primary amine in an aza-Michael cyclization leads to separable diastereomeric this compound products. kcl.ac.uk Another powerful method is the tandem aza[4+2]/allylboration multicomponent reaction, which can create polysubstituted piperidines with up to four stereogenic centers in a single, highly stereocontrolled operation. acs.org

The synthesis of spiro-heterocycles, where two rings share a single atom, often requires stringent diastereoselective control. A silver(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides has been developed to produce the spiro[indole-3,4'-piperidine] (B97032) scaffold with high diastereoselectivity. chemrxiv.orgchemrxiv.org Similarly, the cycloaddition of azomethine ylides to 3-arylidene-4-piperidones yields spiro-heterocycles whose specific diastereomeric structures have been confirmed by single-crystal X-ray analysis. rsc.org

Further derivatization of the piperidone ring, such as the dihydroxylation of an exocyclic double bond, can also proceed with excellent diastereoselectivity, allowing for the creation of highly functionalized and stereochemically rich molecules. acs.orgmdpi.com

Enantioselective Catalytic Approaches

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of this compound and its derivatives.

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Several solvent-free methods for piperidone synthesis have been developed. For instance, the reaction between 1-methyl-4-piperidone (B142233) and aromatic aldehydes can be conducted under solvent-free microwave irradiation. rsc.org Another mechanical approach involves the simple grinding of reactants to synthesize 3-arylidene-4-piperidone derivatives, avoiding solvents altogether. researchgate.net

One-pot multicomponent reactions are inherently atom-economical and can often be performed under solvent-free conditions. The synthesis of highly functionalized piperidine derivatives has been achieved by condensing β-ketoesters, aryl aldehydes, and aryl amines using a catalytic amount of BF3·O(Et)2 without any solvent. researchgate.net Where solvents are necessary, water is an ideal green alternative. The use of water as a solvent at ambient temperature has been demonstrated in piperidine-catalyzed, three-component syntheses, which benefit from short reaction times and simple procedures. tandfonline.com

The development of sustainable catalytic systems focuses on catalysts that are highly efficient, reusable, and environmentally benign. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

For the industrial production of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), H-Y zeolites have been used as recyclable heterogeneous acid catalysts. researchgate.net These solid acids facilitate the condensation of acetone (B3395972) and ammonia and can be recovered and reused without loss of activity, offering a distinct advantage over homogeneous systems. researchgate.net

Biocatalysts also represent a sustainable option. An immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been used for the multicomponent synthesis of piperidine derivatives. rsc.org When immobilized on magnetic halloysite (B83129) nanotubes, the enzyme could be reused for at least ten consecutive cycles and even demonstrated higher catalytic efficiency than its free form. rsc.org

Advanced metallic catalysts, such as a surface single-atom alloy (SSAA) Ru1CoNP/HAP catalyst, have been designed for specific transformations, like the conversion of biomass-derived furfural (B47365) into piperidine, showcasing high efficiency under mild conditions. nih.govresearchgate.net

The table below highlights some sustainable catalytic systems used in piperidone synthesis.

Table 2: Examples of Sustainable Catalytic Systems| Catalyst Type | Specific Catalyst | Reaction | Key Sustainability Feature | Reference |

|---|---|---|---|---|

| Heterogeneous Acid Catalyst | H-Y Zeolite | Acetone + Ammonia → Triacetonamine | Easily separable and reusable | researchgate.net |

| Biocatalyst | CALB on magnetic nanotubes | Multicomponent synthesis of piperidines | Reusable for 10+ cycles; operates in benign conditions | rsc.org |

| Surface Single-Atom Alloy | Ru1CoNP/HAP | Furfural → Piperidine | High efficiency and selectivity from a biomass feedstock | nih.gov |

| Heterogeneous Metal Catalyst | Raney Ni | Hydrogenation of 2,2,6,6-tetramethyl-4-piperidone | High yield under optimized, reusable conditions | sioc-journal.cn |

Shifting from petrochemical-based starting materials to renewable biomass is a cornerstone of a sustainable chemical industry. rsc.org Significant progress has been made in synthesizing piperidone derivatives from biomass-derived platform chemicals.

Furfural, a compound readily produced from agricultural waste like rice straw and corn cobs, serves as a versatile starting material. rsc.org An efficient synthetic route has been developed to convert furfural into a tosyl-protected (2S)-phenyl-3-piperidone in five steps. rsc.org More directly, a multifunctional Ru1CoNP/HAP catalyst can transform furfural into piperidine in a one-pot reaction with ammonia and hydrogen. nih.gov

Another promising renewable feedstock is triacetic acid lactone (TAL), which can be produced from glucose through microbial fermentation. nih.govsci-hub.se A strategy has been demonstrated to convert TAL first into 4-hydroxy-6-methylpyridin-2(1H)-one, which is then catalytically transformed into either 2-methyl piperidine or 6-methylpiperidin-2-one (B167070) over a Ru/zeolite catalyst. nih.govsci-hub.seresearchgate.net These routes provide a direct link from simple sugars to valuable piperidine structures, bypassing traditional fossil fuel-based syntheses. sci-hub.se

Catalytic Systems for Sustainable Production

Protecting Group Strategies for this compound Nitrogen and Carbonyl Functionalities

The selection of a protecting group is guided by its stability under various reaction conditions and the ease of its selective removal. wikipedia.org In the context of this compound, this allows for a modular approach to the synthesis of highly functionalized piperidine derivatives, which are key structural motifs in many biologically active compounds. smolecule.com

The protection of the piperidone nitrogen is a common first step in many synthetic routes. Carbamate-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely employed due to their reliability and differential stability. masterorganicchemistry.com

Boc Protection:

The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the nitrogen atom of this compound. smolecule.com The reaction typically involves treating this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. Common bases include triethylamine (B128534) (TEA) or sodium hydroxide, and the reaction is often carried out in polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The use of TEA is often preferred as it can minimize side reactions, such as the oxidation of the ketone.

The Boc group is valued for its stability under basic and reductive conditions but is readily cleaved under acidic conditions. tcichemicals.com This orthogonality allows for the selective deprotection of the nitrogen without affecting other acid-labile groups that might be present in the molecule. masterorganicchemistry.com Reagents such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane are commonly used for Boc deprotection. masterorganicchemistry.comdtic.mil

Cbz Protection:

The benzyloxycarbonyl (Cbz or Z) group is another extensively used protecting group for the nitrogen of this compound. cymitquimica.com The synthesis of N-Cbz-4-piperidone is typically achieved by reacting this compound with benzyl (B1604629) chloroformate (CbzCl) in the presence of a base, such as sodium carbonate or sodium hydroxide. The reaction can be performed in a biphasic solvent system, such as tetrahydrofuran-water, or in a solvent like toluene to facilitate the removal of water.

The Cbz group is stable to a wide range of reagents but can be selectively removed by catalytic hydrogenation. masterorganicchemistry.com This method, often employing palladium on carbon (Pd/C) as a catalyst with a hydrogen source, is mild and highly effective. organic-chemistry.org This allows for the deprotection of the nitrogen under neutral conditions, which is advantageous when acid- or base-sensitive functional groups are present.

Below is a table summarizing the common N-protecting groups for this compound and their typical deprotection conditions.

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) masterorganicchemistry.comdtic.mil |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | Basic conditions (e.g., piperidine) tcichemicals.com |

When chemical transformations are desired at positions other than the carbonyl group, or if the carbonyl group's reactivity interferes with a planned reaction, it must be protected. The most common strategy for protecting ketones is the formation of acetals or ketals. wikipedia.org

Acetal (B89532) and Ketal Formation:

The carbonyl group of this compound can be protected by converting it into an acetal or a ketal. This is typically achieved by reacting the N-protected this compound with an alcohol or a diol under acidic conditions. acs.org For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) yields a cyclic ketal, which is stable to a wide range of nucleophilic and basic reagents. wikipedia.org The formation of these protecting groups is a reversible process, and they can be removed by hydrolysis under aqueous acidic conditions to regenerate the carbonyl group. wikipedia.org

Thioacetal and Thioketal Formation:

An alternative to acetals and ketals are their sulfur-containing analogs, thioacetals and thioketals. ntu.edu.sg These are formed by reacting the carbonyl group with a thiol or a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org Thioacetals are generally more stable than their oxygen counterparts, particularly towards acidic conditions. wikipedia.org Their removal often requires harsher conditions, such as treatment with mercury salts or other oxidizing agents. tcichemicals.com

Enol Ether Formation:

The carbonyl group can also be transformed into an enol ether, which alters its reactivity and allows for different types of synthetic transformations. rsc.orgdiva-portal.org Enol ethers can be prepared from ketones and can participate in various reactions, including cycloadditions and cross-metathesis reactions. researchgate.net This strategy provides a pathway to introduce further complexity and functionality to the piperidone ring.

The following table outlines common strategies for masking the carbonyl group of this compound.

| Protecting Group Type | Reagents for Protection | Typical Deprotection Conditions |

| Acetal/Ketal | Alcohols or diols (e.g., ethylene glycol), acid catalyst acs.org | Aqueous acid hydrolysis wikipedia.org |

| Thioacetal/Thioketal | Thiols or dithiols (e.g., 1,2-ethanedithiol), Lewis/Brønsted acid organic-chemistry.org | Mercury salts, oxidizing agents tcichemicals.com |

| Enol Ether | Various methods including reaction with silylating agents followed by elimination | Hydrolysis, often under acidic conditions |

Reactivity and Transformations of 4 Piperidone

Nucleophilic Addition Reactions to the Carbonyl Group

The ketone group in 4-piperidone is susceptible to nucleophilic attack, leading to a range of addition products. cymitquimica.com This reactivity is fundamental to its role as a versatile intermediate in organic synthesis.

Grignard reagents and organolithium compounds readily add to the carbonyl group of this compound and its derivatives to form tertiary alcohols. For instance, the reaction of N-protected this compound with phenylmagnesium halide is a key step in the synthesis of various pharmaceutical intermediates. google.comgoogle.com Similarly, vinylmagnesium bromide has been shown to react with this compound to yield the corresponding alcohol, although the reaction can sometimes be challenging. cardiff.ac.uk The addition of organolithium reagents has also been explored, though in some cases, these reactions have been reported to have low yields and purification difficulties. umw.edu

Table 1: Examples of Grignard and Organolithium Additions to this compound Derivatives

| This compound Derivative | Reagent | Product | Application/Reference |

| N-protected this compound | Phenylmagnesium halide | N-protected 4-phenyl-4-hydroxypiperidine | Synthesis of 4-amino-4-phenylpiperidines google.com |

| N-acetyl-4-benzoylpiperidine | Phenylmagnesium halide | N-acetyl-α,α-diphenyl-4-piperidinemethanol | Synthesis of α,α-diphenyl-4-piperidinemethanol google.com |

| This compound | Vinylmagnesium bromide | 4-vinyl-4-piperidinol | Intermediate synthesis cardiff.ac.uk |

| N-protected this compound | Alkyllithium reagent | N-protected 4-alkyl-4-hydroxypiperidine | Synthesis of piperidine (B6355638) derivatives umw.edu |

The reduction of the ketone in this compound to a secondary alcohol, 4-piperidinol, is a common and important transformation. This can be achieved using various hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is frequently employed for this purpose. dtic.milrsc.org For instance, N-substituted 4-piperidones can be reduced to the corresponding N-substituted 4-piperidinols using a NaBH₄-Amberlyst-15(H⁺) system in a protic solvent. google.com

More sterically hindered reducing agents, such as K-Selectride, can offer high stereoselectivity in the reduction of substituted 4-piperidones, leading predominantly to the formation of specific diastereomers. acs.org The choice of reducing agent can significantly influence the stereochemical outcome of the reaction. For example, the reduction of certain N-protected 2,6-dimethyl-4-piperidones with K-Selectride yields the cis-alcohol, while other reagents might produce a mixture of isomers. acs.orgbeilstein-journals.org

Table 2: Hydride Reductions of this compound Derivatives

| This compound Derivative | Reducing Agent | Product | Key Findings/Reference |

| N-substituted this compound hydrochloride | NaBH₄-Amberlyst-15(H⁺) | N-substituted 4-piperidinol | Industrial preparation method google.com |

| N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone | K-Selectride | cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidinol | High stereoselectivity acs.org |

| N-Cbz-protected ketones | L-Selectride or Superhydride | syn-amino alcohols | High diastereoselectivity beilstein-journals.org |

| 1-Amino-4-phenylpiperidone | Lithium aluminium hydride | 1-Amino-4-phenylpiperidine | Reduction of both ketone and other functional groups rsc.org |

The carbonyl group of this compound readily undergoes condensation reactions with primary amine derivatives to form imine-related products such as oximes and hydrazones. cymitquimica.com

The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields this compound oxime. This reaction is a standard method for the preparation of oxime derivatives, which are useful intermediates in their own right. ijprajournal.comnih.govnih.gov

Similarly, condensation with hydrazine (B178648) and its derivatives produces the corresponding hydrazones. For example, 1-carboethoxypiperid-4-one reacts with hydrazine hydrate (B1144303) to form 4-oxo-1-carbo piperidone hydrazide. ijcrt.org These hydrazones can serve as precursors for the synthesis of other heterocyclic compounds or as ligands for metal complexes. ijcrt.orgtsijournals.comnih.gov

Table 3: Condensation Reactions of this compound with Nitrogen Nucleophiles

| This compound Derivative | Reagent | Product Type | Application/Reference |

| 1-(2-Phenoxyethyl)-4-piperidone | Hydroxylamine hydrochloride | Oxime | Synthesis of 1-(2-Phenoxyethyl)-4-piperidone oxime |

| 2,6-Diarylpiperidin-4-one | Hydroxylamine | O-methyloxime | Synthesis of potential anticancer agents nih.gov |

| 1-Carboethoxypiperid-4-one | Hydrazine hydrate | Hydrazide | Synthesis of hydrazone ligands ijcrt.org |

| 2,6-Diphenyl–this compound | Semicarbazide hydrochloride | Semicarbazone | Precursor for selenadiazole synthesis tsijournals.com |

Hydride Reductions to 4-Piperidinols

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions. bloomtechz.com

Under basic or acidic conditions, this compound can undergo aldol (B89426) condensation with aldehydes and ketones. The Claisen-Schmidt condensation, a type of crossed-aldol reaction, between 4-piperidones and aromatic aldehydes is a well-established method for synthesizing α,β-unsaturated ketones, specifically 3-arylidene or 3,5-bis(arylidene) derivatives. researchgate.netacs.org These reactions are often catalyzed by acids like HCl or bases like NaOH. nih.gov For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones are synthesized through an acid-catalyzed condensation of this compound with an appropriate aldehyde. nih.gov The resulting α,β-unsaturated ketones are valuable intermediates for further synthetic elaborations. researchgate.net

The enolate of this compound can act as a nucleophile in reactions with electrophiles such as alkyl halides and acylating agents. masterorganicchemistry.com Alkylation of 4-piperidones can be used to introduce substituents at the α-position. For instance, 1-benzoyl- and 1-alkyl-4-piperidones have been alkylated to produce 3-acetonyl-4-piperidones. rsc.org However, the success of these alkylation reactions can be dependent on the nature of the N-substituent; for example, 1-phenyl-4-piperidone was reported to be difficult to alkylate via its enolate. rsc.org

Acylation at the nitrogen atom is a common strategy to modify the reactivity of the piperidone ring. rasayanjournal.co.in N-acylation can influence the electronic properties of the ring and is a key step in the synthesis of many complex piperidine derivatives. nih.govrsc.org For example, acylation of 3,5-bis(ylidene)-4-piperidones is a step in the synthesis of certain antiproliferative agents. rsc.org

Alkylation and Acylation at Alpha-Positions

N-Substitution Reactions of this compound

The secondary amine functionality of the this compound ring is a key site for a variety of substitution reactions, allowing for the introduction of diverse functional groups that can significantly modulate the molecule's properties.

Reductive amination is a widely used method to introduce substituents at the nitrogen atom of this compound. This reaction typically involves the condensation of this compound with a primary or secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine.

One approach involves the reaction of this compound with an amine in the presence of a reducing agent. For instance, the reductive amination of this compound with aniline (B41778) using sodium borohydride (NaBH₄) in the presence of a cation exchange resin like DOWEX(R)50WX8 has been shown to produce N-phenyl-4-aminopiperidine in high yield. redalyc.org The resin acts as a solid acid catalyst to facilitate the formation of the imine intermediate. redalyc.org

In another example, a zinc-mediated carbonyl alkylative amination reaction has been developed for the synthesis of α-branched amines. acs.orgnih.gov This method has been successfully applied to the reaction of 1-Cbz-4-piperidone with a range of primary aliphatic amines, tolerating various functional groups such as chlorides, alkenes, and aromatic heterocycles. acs.orgnih.gov

The choice of reducing agent and reaction conditions is crucial for the success of reductive amination. Various borohydride-based reducing systems have been explored for this purpose. redalyc.org The direct reductive amination of aldehydes and ketones offers a significant advantage by combining the condensation and reduction steps into a single operation. redalyc.org

Table 2: Examples of Reductive Amination of this compound Derivatives

| This compound Derivative | Amine | Reducing Agent/Conditions | Product | Reference |

| This compound | Aniline | NaBH₄/DOWEX(R)50WX8, THF | N-Phenyl-4-aminopiperidine | redalyc.org |

| 1-Cbz-4-piperidone | Various primary aliphatic amines | Zinc-mediated carbonyl alkylative amination | α-Tertiary amines | acs.orgnih.gov |

| 1-Benzyl-4-piperidone | Aniline | LiAlH₄ | 1-Benzyl-4-anilinopiperidine | ajrconline.org |

The nitrogen atom of the this compound ring can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, respectively. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base.

Acylation: N-acylation is a common modification of this compound and its derivatives. For example, 3,5-bis(ylidene)-4-piperidones can be reacted with acryloyl chloride in the presence of triethylamine (B128534) (TEA) to yield N-acryloyl-3,5-bis(ylidene)-4-piperidones. diva-portal.org Similarly, reaction with acyl chlorides in dichloromethane (B109758) containing triethylamine can produce a variety of N-acyl derivatives. rsc.org The use of ketene (B1206846) in the presence of an acid catalyst like difluorophosphoric acid has been reported for the N-acetylation of 4-piperidones, offering high selectivity.

Sulfonylation: The introduction of a sulfonyl group at the piperidine nitrogen can significantly alter the molecule's conformation and biological activity. nih.gov N-sulfonylation of 3,5-bis(arylidene)-4-piperidones can be achieved by reacting them with various benzenesulfonyl chlorides. nih.gov This reaction is often performed after the Claisen-Schmidt condensation to produce the BAP core. nih.gov The resulting N-benzenesulfonyl BAPs have shown interesting anti-inflammatory properties. nih.gov Furthermore, N-sulfonylation of pyridine (B92270) substrates can activate the picolyl position for further functionalization. acs.org A transition metal-free method for the dehydrogenative β-sulfonylation of tertiary cyclic amines, including piperidine derivatives, has also been described, utilizing N-iodosuccinimide to facilitate the reaction. rsc.org

Table 3: Examples of N-Acylation and N-Sulfonylation of this compound Derivatives

| Substrate | Reagent | Product | Reference |

| 3,5-Bis(ylidene)-4-piperidone | Acryloyl chloride, TEA | N-Acryloyl-3,5-bis(ylidene)-4-piperidone | diva-portal.org |

| This compound | Ketene, Difluorophosphoric acid | N-Acetyl-4-piperidone | |

| 3,5-Bis(arylidene)-4-piperidone | Benzenesulfonyl chloride | N-Benzenesulfonyl-3,5-bis(arylidene)-4-piperidone | nih.gov |

| 4-Alkylpyridines | Aryl sulfonyl chlorides, Et₃N, DMAP | Aryl picolyl sulfones | acs.org |

| Tertiary cyclic amines | Sulfonyl source, N-Iodosuccinimide | Enaminyl sulfones | rsc.org |

Reductive Amination with Various Amines

Ring Transformation and Rearrangement Reactions

The this compound core can undergo various ring transformation and rearrangement reactions, leading to the formation of larger heterocyclic systems or structurally isomeric products. These reactions are valuable for creating novel molecular scaffolds.

Ring expansion reactions of the this compound core provide access to larger heterocyclic structures, such as diazepines. A notable example is the Schmidt reaction, which involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. researchgate.net When applied to N-alkyl-4-piperidones, the Schmidt reaction results in the formation of N¹-alkyl-1,4-diazepin-5-ones. researchgate.net This reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the loss of dinitrogen gas, leading to the insertion of a nitrogen atom into the ring. chimia.ch

Another approach to ring expansion involves the reaction of bicyclic aziridines, which can be derived from piperidones, with rhodium-bound vinyl carbenes. This reaction proceeds through a formal [3+3] ring expansion to form complex dehydropiperidines in a highly stereocontrolled manner. researchgate.net

The Schmidt and Beckmann rearrangements are classical organic reactions that have been applied to this compound and its derivatives to achieve ring expansion.

Schmidt Rearrangement: As mentioned previously, the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid is a key method for the synthesis of 1,4-diazepan-5-ones. researchgate.net The reaction has been successfully applied to various N-substituted 4-piperidones, including l-methyl-4-piperidone and 2,2,6,6-tetramethyl-4-piperidone, yielding the corresponding homopiperazinones. scribd.com The mechanism involves the formation of an aminodiazonium ion intermediate, which undergoes a 1,2-alkyl shift from carbon to nitrogen, resulting in ring expansion. chimia.ch

Beckmann Rearrangement: The Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an amide. When applied to the oxime of this compound, this reaction can also lead to ring-expanded products. For example, the Beckmann rearrangement of l-methyl-2,6-diphenyl-4-piperidone oxime has been studied. unh.edu Due to the stereospecific nature of the rearrangement, an optically active oxime can yield an optically active lactam. unh.edu The reaction proceeds via protonation of the oxime hydroxyl group, followed by a 1,2-alkyl shift and subsequent hydrolysis to the lactam. unh.edu The rearrangement of piperidone oximes has been used to synthesize 5-homopiperazinones. scribd.com

Table 4: Examples of Ring Transformation and Rearrangement Reactions

| Starting Material | Reaction | Reagents | Product | Reference |

| N-Alkyl-4-piperidone | Schmidt Reaction | Hydrazoic acid | N¹-Alkyl-1,4-diazepin-5-one | researchgate.net |

| l-Methyl-4-piperidone | Schmidt Reaction | Hydrazoic acid, Sulfuric acid | 1-Methyl-5-homopiperazinone | scribd.com |

| l-Methyl-2,6-diphenyl-4-piperidone Oxime | Beckmann Rearrangement | Base | (-)-1,4-Diaza-l-methyl-2,7-diphenyl-5-cycloheptanone | unh.edu |

| This compound Oxime | Beckmann Rearrangement | Acid | 5-Homopiperazinone | scribd.com |

Fragmentation Reactions

The fragmentation of this compound and its derivatives upon mass spectrometry provides valuable structural information. The fragmentation patterns are influenced by the substituents on the piperidone ring and the nitrogen atom.

In the gas chromatograph-mass spectrum of certain 2- and 3-substituted piperidin-4-one molecular addition compounds with maleic anhydride, specific fragmentation patterns have been observed. For instance, the mass spectrum of the adduct of a substituted piperidin-4-one shows distinct fragmentation pathways that help in confirming the structure of the molecular adduct. researchgate.net

For N-substituted 4-piperidones, the fragmentation in mass spectrometry often involves the substituent on the nitrogen atom. For example, the electron ionization (EI) mass spectrum of N-phenethyl-4-piperidone shows characteristic fragments that are a result of the cleavage of the phenethyl group and the piperidone ring. swgdrug.org Similarly, the mass spectrum of 1-benzyl-3-methyl-4-piperidone (B123424) exhibits fragments corresponding to the loss of the benzyl (B1604629) group and other ring fragments. nih.gov

The following table summarizes the key mass spectral data for some this compound derivatives:

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Instrumentation |

| 1-Benzyl-3-methyl-4-piperidone | 204.1383 [M+H]⁺ | 160.1, 120 | IT/ion trap |

| N-Phenethyl-4-piperidone | 203 | 184, 172, 160, 144, 132, 112, 105, 91, 84 | GC-MS (EI) |

| 2,2,6,6-Tetramethyl-4-piperidone (Tempidon) | 156.1383 [M+H]⁺ | 156.1378 | LC-MS |

Oxidation Reactions of 4-Piperidones

The oxidation of 4-piperidones can lead to various products, including 2,3-dihydro-4-pyridones (vinylogous amides) and other oxidized derivatives. The outcome of the oxidation is highly dependent on the nature of the substituent on the nitrogen atom and the oxidizing agent used.

N-Alkyl substituted 4-piperidones can be oxidized to the corresponding 2,3-dihydro-4-pyridones in high yield using mercuric acetate (B1210297). arkat-usa.org This method has been applied in the synthesis of alkaloid skeletons. For example, the oxidation of 1-benzyl-4-piperidone derivatives with mercuric acetate provides the corresponding dihydropyridones, which are useful synthetic intermediates. arkat-usa.org

In contrast, the oxidation of N-acylated 4-piperidones is typically achieved using methods like the Saegusa oxidation or with reagents such as PhSeCl/H₂O₂ or 2-iodoxybenzoic acid (IBX). arkat-usa.org However, for some N-alkyl substituted 4-piperidones, these standard oxidizing agents have been found to be ineffective. arkat-usa.org The Polonovski reaction, induced by a peracid, has also been used for the oxidation of N-alkyl substituted 4-piperidones, but it can result in low yields of the desired vinylogous amide. arkat-usa.org

The oxidation of certain this compound derivatives can also be achieved using other reagents. For instance, sulfinyl derivatives of 3,5-bis(ylidene)-4-piperidones can be obtained by oxidation with peracetic acid, while the corresponding sulfonyl derivatives are formed using 3-chloroperoxybenzoic acid (mCPBA). nih.gov Electrochemical studies on N-substituted-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo irreversible oxidation in a two-electron transfer process. mdpi.com The complexity of the oxidation process can be influenced by the substituent on the nitrogen, with N-methyl-4-piperidones showing a more complex oxidation behavior compared to N-benzyl-4-piperidones. mdpi.com

The following table summarizes various oxidation reactions of this compound derivatives:

| Starting Material | Oxidizing Agent(s) | Product | Reference |

| N-Alkyl substituted 4-piperidones | Mercuric acetate | 2,3-Dihydro-4-pyridones | arkat-usa.org |

| N-Acylated 4-piperidones | PhSeCl/H₂O₂, IBX, Saegusa oxidation | 2,3-Dihydro-4-pyridones | arkat-usa.org |

| N-Alkyl substituted 4-piperidones | mCPBA, trifluoroacetic anhydride, triethylamine (Polonovski conditions) | Undesired enamines in some cases | arkat-usa.org |

| 3,5-Bis(ylidene)-N-substituted-4-piperidone thio-analogs | Peracetic acid | Sulfinyl derivatives | nih.gov |

| 3,5-Bis(ylidene)-N-substituted-4-piperidone thio-analogs | 3-Chloroperoxybenzoic acid (mCPBA) | Sulfonyl derivatives | nih.gov |

| N-substituted-4-piperidone curcumin analogs | Electrochemical oxidation | Dimerized products (proposed) | mdpi.com |

Spectroscopic and Computational Investigations of 4 Piperidone Systems

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-piperidone systems in solution.

¹H NMR: The proton NMR spectra of this compound derivatives provide valuable information about the proton environment. For instance, in N-substituted 4-piperidones, the protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region. In 1-Cbz-4-piperidone, the protons on the piperidine ring are observed as a triplet at approximately 3.80 ppm and a broad singlet at 2.46 ppm. The chemical shifts and coupling constants of these protons are sensitive to the conformation of the piperidine ring, which often adopts a chair or a twist-boat conformation depending on the substituents. chemrevlett.com

¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of this compound molecules. The carbonyl carbon (C=O) is a key diagnostic peak, typically resonating in the downfield region around 207.1 ppm for 1-Cbz-4-piperidone. The chemical shifts of the other carbon atoms in the ring provide further structural confirmation. kemdikbud.go.id For example, in N-methyl-3,5-bis(2-chlorobenzylidene)-4-piperidone, the piperidine methylene (B1212753) carbons appear at δC 56.7, while the N-methyl signal is at δC 45.5. kemdikbud.go.id

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen atom in the piperidine ring. In a study of 4-(1-pyrrolidinyl)piperidine, two distinct ¹⁵N signals were observed at 37.82 ppm and 66.49 ppm, providing direct evidence of the two different nitrogen environments in the molecule. ajol.info

A summary of representative NMR data for this compound derivatives is presented in the table below.

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| 1-Cbz-4-piperidone | ¹H | CDCl₃ | 7.45–7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, 4H), 2.46 (br s, 4H) |

| 1-Cbz-4-piperidone | ¹³C | CDCl₃ | 207.1 (C=O), 155.1, 136.3–128.0 (aryl), 67.6, 43.1, 41.0 |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | ¹H | CDCl₃ | 8.0 (s, 2H), 7.46 (dd), 7.31 (dd), 7.30 (d), 7.24 (dd), 3.61 (s, 4H), 2.37 (s, 3H) |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | ¹³C | CDCl₃ | 186.1 (C=O), 56.7 (CH₂), 45.5 (N-CH₃) |

| 4-(1-pyrrolidinyl)piperidine | ¹⁵N | Various | 37.82, 66.49 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of this compound systems. ontosight.ai

IR Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1670-1720 cm⁻¹. kemdikbud.go.idrsc.org For instance, in N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone, the C=O stretch appears at 1674 cm⁻¹. kemdikbud.go.id Other characteristic bands include N-H stretching (for unsubstituted piperidones) and C-N stretching vibrations. ahievran.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. aip.org Theoretical calculations, such as DFT, are often used in conjunction with experimental Raman and IR data to provide a complete assignment of the vibrational modes. ahievran.edu.trtandfonline.com For this compound, all 42 normal modes are predicted to be both IR and Raman active based on its Cₛ point group symmetry. ahievran.edu.tr

The table below summarizes key vibrational frequencies for some this compound derivatives.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | IR (KBr) | 1674 | C=O stretch |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | IR (KBr) | 1620 | C=C stretch |

| 2,6-Diphenyl-4-piperidone | IR | 3110-3018 | Phenyl C-H stretch |

| 2,6-Diphenyl-4-piperidone | IR | 1598-1371 | Phenyl C=C stretch |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis. ontosight.ai

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to accurately determine the molecular weight of the compounds. kemdikbud.go.idnih.gov For example, the HR-ESI-TOFMS of N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone showed a molecular ion peak [M+H]⁺ at m/z 358.0776, confirming its molecular formula. kemdikbud.go.id

Fragmentation Analysis: The fragmentation patterns observed in the mass spectra provide valuable structural information. Tandem mass spectrometry (MS/MS) studies on piperidine alkaloids have shown that a common fragmentation pathway involves the neutral loss of water or acetic acid. nih.gov In the analysis of fentanyl, a derivative of 4-anilino-N-phenethylpiperidine (4-ANPP), characteristic fragment ions are observed, which helps in its identification and the study of its synthetic route. wvu.edu The fragmentation of protonated piperidine alkaloids is often dominated by the loss of a substituent from the C-3 position. scielo.br

X-ray crystallography provides definitive information about the three-dimensional structure of this compound derivatives in the solid state, including bond lengths, bond angles, and the conformation of the piperidine ring.

The piperidine ring in these compounds typically adopts a chair, half-chair, or twist-boat conformation. chemrevlett.comiucr.org For example, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one reveals a chair conformation for the six-membered heterocycle. iucr.org In contrast, some N-Chloroacetyl–4-piperidones adopt a twist-boat conformation. sastra.edu The specific conformation is influenced by the nature and orientation of the substituents on the ring. chemrevlett.com

Crystallographic studies also reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. For instance, in the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H⋯O hydrogen bonds link the molecules into supramolecular chains. iucr.org

The table below presents crystallographic data for a representative this compound derivative.

| Compound | Crystal System | Space Group | Ring Conformation |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Monoclinic | P2₁ | Chair |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Triclinic | P1̄ | Chair |

| N-Chloroacetyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one | Monoclinic | P2₁ | Twist-boat |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound systems. tandfonline.comacs.org

Electronic Structure: DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate electronic properties. tandfonline.comnih.govjksus.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecules. tandfonline.comnih.gov The HOMO-LUMO energy gap is a key parameter for assessing the chemical stability and reactivity. nih.gov DFT calculations have shown that in this compound, charge transfer occurs within the molecule. tandfonline.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to predict the reactivity of these compounds. acs.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. jksus.orgnih.gov

The table below showcases some parameters obtained from DFT calculations for this compound.

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Point Group Symmetry | DFT | Cₛ | ahievran.edu.tr |

| Normal Modes of Vibration | DFT | 42 | ahievran.edu.tr |

| Global Minimum Energy | DFT/B3LYP/6-311++G(d,p) | -705.8043 a.u. (for a derivative) | derpharmachemica.com |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound and its derivatives over time. These simulations model the atomic motions of a system, providing insights into the dynamic behavior that is often inaccessible through static experimental methods.

Researchers have employed MD simulations to understand the structural flexibility and preferred geometries of molecules containing the this compound core. For instance, simulations have been used to assess the linearity of oligopiperidines, where the this compound unit can be a repeating monomer. harvard.edu By tracking geometric parameters like the distance between the ends of the molecule throughout the simulation, the tendency of the oligomer to adopt a rigid, rod-like structure can be quantified. harvard.edu Such studies often utilize implicit solvent models like the Generalized Born/Surface Area (GB/SA) to efficiently approximate the effect of the solvent environment on conformational preferences. harvard.edu

Furthermore, MD simulations are instrumental in studying the interactions between piperidone-based ligands and biological macromolecules, such as enzymes. mdpi.comnih.gov In the context of drug design, simulations can reveal how a piperidone-containing inhibitor binds to the active site of a protein and influences its conformational dynamics. mdpi.comnih.gov By analyzing the trajectory of the simulation, key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex can be identified, providing crucial information for the design of more potent inhibitors. mdpi.com All-atom MD simulations, often running for nanoseconds, can confirm the stability of a ligand within a binding pocket and elucidate the detailed mechanism of interaction. nih.gov

The data generated from MD simulations is vast, encompassing the coordinates, velocities, and forces of every atom at each time step. mdpi.com This high-dimensional data can be further analyzed using machine learning algorithms to identify the most critical structural features and interactions responsible for a particular biological activity. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) quantum chemical methods are fundamental to obtaining highly accurate theoretical data for this compound systems. These methods solve the Schrödinger equation without recourse to empirical parameters, providing reliable predictions of molecular properties. The two most prominent ab initio approaches used for piperidones are Hartree-Fock (HF) theory and Density Functional Theory (DFT). ahievran.edu.trarxiv.org

DFT, particularly using the B3LYP functional, has been shown to be highly effective for studying this compound and its derivatives. ahievran.edu.trresearchgate.net It offers a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net To achieve high accuracy, these methods are paired with extensive basis sets, such as Pople-style basis sets like 6-311++G(d,p) and 6-311G(3df,2p), which include polarization and diffuse functions to accurately describe the electron distribution. ahievran.edu.trresearchgate.net

Studies have demonstrated that DFT calculations, specifically at the B3LYP/6-311G(3df,2p) level, provide more reliable vibrational frequencies for this compound compared to HF methods. ahievran.edu.tr The accuracy of these calculations is often validated by comparing the predicted geometrical parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography for similar molecules. tandfonline.com For instance, high-level ab initio calculations have been used to determine accurate equilibrium structures for piperidine itself, achieving precision on the order of 0.001 Å for bond lengths and 0.2° for bond angles. acs.org

For more complex chemical processes, such as reaction thermochemistry, even more sophisticated methods are employed. The G3B3(+) composite method, for example, has been used to accurately reproduce experimental energy barriers and enthalpies for reactions involving N-chloropiperidine, a derivative of the piperidone scaffold. uni-muenchen.de These high-accuracy methods are crucial for building a fundamental understanding of the structure and reactivity of this compound systems. acs.orguni-muenchen.de

Table 1: Comparison of Computational Methods for this compound Studies

| Method Type | Common Functionals/Levels | Basis Sets | Typical Applications | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06 | 6-311G(d,p), 6-311++G(d,p), 6-311G(3df,2p) | Geometry optimization, vibrational frequencies, HOMO-LUMO analysis, NBO analysis | ahievran.edu.trjksus.orgnih.gov |

| Hartree-Fock (HF) | HF | 6-311G(d,p) | Initial geometry optimization, comparison with DFT results | ahievran.edu.trresearchgate.net |

| Møller-Plesset Perturbation Theory | MP2, MP4 | 6-31+G(d) | Calculation of reaction thermochemistry | uni-muenchen.de |

| Composite Methods | G3B3(+) | N/A | High-accuracy reaction energies and barriers | uni-muenchen.de |

Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for the prediction and interpretation of various spectroscopic parameters of this compound. By calculating these parameters in silico, researchers can gain detailed insight into the molecule's vibrational and electronic properties, which aids in the analysis of experimental spectra.

Vibrational spectroscopy is a key area where computational predictions are heavily utilized. The theoretical FT-IR and FT-Raman spectra of this compound have been successfully simulated using DFT calculations, primarily with the B3LYP functional and large basis sets like 6-311G(3df,2p). ahievran.edu.tr These calculations yield harmonic vibrational frequencies that, after appropriate scaling to account for anharmonicity and method limitations, show good agreement with experimental data. ahievran.edu.tr The calculations are essential for making definitive vibrational assignments, connecting specific absorption bands in the experimental spectra to the corresponding normal modes of vibration (e.g., C=O stretch, N-H bend, ring modes) within the molecule. ahievran.edu.tr The title molecule, this compound (C₅H₉NO), is calculated to have Cₛ point group symmetry, which dictates the distribution of its 42 normal modes into 29 in-plane (A') and 13 out-of-plane (A'') vibrations. ahievran.edu.tr

Beyond vibrational spectra, computational methods can predict other spectroscopic properties. These include NMR chemical shifts and spin-spin coupling constants, which are vital for interpreting NMR data and confirming molecular structures. montana.edu The development of integrated computational platforms, sometimes referred to as "virtual spectrometers," allows for the simulation of a wide array of spectroscopic techniques, including IR, Raman, NMR, and electronic absorption (UV-Vis) spectroscopy, providing a comprehensive toolkit for chemical characterization. wiley-vch.de

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and chemical reactivity of this compound systems. wikipedia.org The energy and spatial distribution of these orbitals govern how the molecule interacts with other chemical species and how charge is transferred within the molecule itself. ahievran.edu.trnih.gov

Calculations, typically performed using DFT, reveal that for this compound and its derivatives, the HOMO and LUMO are often localized on different parts of the molecule. tandfonline.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. researchgate.net

Table 2: Calculated Global Reactivity Parameters from HOMO-LUMO Energies

| Parameter | Formula | Description | Reference |

|---|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. | nih.gov |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. | nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. | nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. | nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. | nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating greater reactivity. | nih.gov |

Analysis of the HOMO-LUMO gap for this compound itself shows that a significant energy difference exists, confirming that charge transfer occurs within the molecule. ahievran.edu.tr For example, a study using B3LYP/6-311++G(d,p) calculated the HOMO and LUMO energies, yielding an energy gap that characterizes the molecule's electronic stability. researchgate.net

Investigation of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition of this compound systems. Computational methods provide powerful means to visualize and quantify these weak forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld surface analysis is a prominent computational tool used to investigate and visualize intermolecular interactions in crystal structures of piperidone derivatives. jksus.org This method maps various properties onto a unique molecular surface, allowing for the identification and quantification of different types of intermolecular contacts. By decomposing the Hirshfeld surface into a 2D fingerprint plot, researchers can clearly distinguish contributions from different interaction types (e.g., H···H, C···H, O···H), which is essential for understanding the molecular stability and crystal packing. nih.govacs.org

Mechanistic Insights through Computational Modeling

Computational modeling is a cornerstone for elucidating the detailed mechanisms of chemical reactions involving the this compound scaffold. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy pathways, providing insights that are often difficult to obtain experimentally.